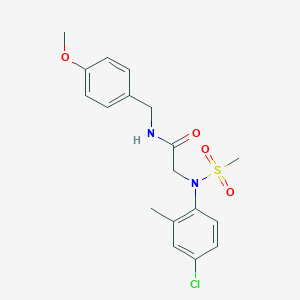![molecular formula C17H16ClN3O2S B258601 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258601.png)
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, also known as CTMP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CTMP is a thienopyridine derivative that acts as a potent inhibitor of protein kinase B (PKB/Akt) signaling pathway.
Mécanisme D'action
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide acts as a competitive inhibitor of PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt. This binding prevents the translocation of PKB/Akt to the plasma membrane, where it is activated by phosphorylation. As a result, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide inhibits the downstream signaling events that are regulated by PKB/Akt, leading to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to exert several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide inhibits the proliferation and survival of several cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide suppresses tumor growth in mouse models of breast and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKB/Akt signaling pathway, making it an ideal tool to study the role of this pathway in various cellular processes. 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings.
However, there are also some limitations to the use of 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide in lab experiments. 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a small molecule that can be rapidly metabolized and eliminated from the body, which can limit its effectiveness in vivo. Additionally, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
For 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide research include the development of more potent and selective inhibitors of PKB/Akt signaling pathway, exploration of the therapeutic potential of 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, and the development of new experimental approaches to study the role of PKB/Akt signaling pathway in various cellular processes.
Méthodes De Synthèse
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of 3-chlorophenylacetonitrile with 2-methylthiophene-3-carboxaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 3-aminobenzoic acid in the presence of sodium hydride to yield the final product, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide.
Applications De Recherche Scientifique
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been widely used in scientific research as a tool to study the PKB/Akt signaling pathway. This pathway plays a crucial role in several cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been linked to the development of several diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Nom du produit |
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Formule moléculaire |
C17H16ClN3O2S |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
3-amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-9-6-10(8-23-2)13-14(19)15(24-17(13)20-9)16(22)21-12-5-3-4-11(18)7-12/h3-7H,8,19H2,1-2H3,(H,21,22) |
Clé InChI |
VOUBWPPYTBALCS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)N |
SMILES canonique |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=CC=C3)Cl)N)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)



![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B258539.png)

![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B258544.png)
![3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258551.png)